4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine
Description
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(4-phenylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H17N3O2S/c1-2-24(22,23)16-12-20-18(19)21-17(16)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,19,20,21) |
InChI Key |
XDSIJCXGVJRMGN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Synthesis
The pyrimidine ring is typically constructed via condensation of amidines with 1,3-dicarbonyl compounds. For example, reacting guanidine with ethyl 3-(ethylthio)-3-oxopropanoate yields 2-amino-5-(ethylthio)pyrimidin-4(3H)-one. This intermediate serves as the foundation for subsequent modifications.
Key Reaction Conditions :
-
Solvent: Ethanol or DMF
-
Temperature: 80–100°C
-
Catalysis: Acidic or basic conditions to facilitate cyclization.
Sulfonation and Oxidation
The ethylthio group at position 5 is oxidized to ethylsulfonyl using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.
Optimization Data :
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| mCPBA | DCM | 0–25 | 85 |
| H₂O₂ | AcOH | 50 | 78 |
This step requires careful control to prevent over-oxidation to sulfonic acids.
Biphenyl Incorporation via Suzuki-Miyaura Coupling
A boronic acid or ester derivative of [1,1'-biphenyl]-4-yl is coupled to the pyrimidine at position 4. The reaction employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst, with sodium carbonate as a base in a toluene/water biphasic system.
Example Protocol :
-
Substrate : 5-(Ethylsulfonyl)-4-iodopyrimidin-2-amine
-
Boronate : [1,1'-Biphenyl]-4-ylboronic acid pinacol ester
-
Conditions : 8 hours at 80°C under inert atmosphere
Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Synthetic Route 2: Pre-Functionalized Intermediate Approach
Preparation of 4-Chloro-5-(ethylsulfonyl)pyrimidin-2-amine
Starting from 2-amino-4,6-dichloropyrimidine, selective substitution at position 4 with ethylsulfonyl is achieved using sodium ethanethiolate followed by oxidation.
Challenges :
-
Avoiding disubstitution at positions 4 and 6.
-
Regioselective control using bulky bases (e.g., LDA).
Biphenyl Coupling via Buchwald-Hartwig Amination
A palladium-catalyzed amination attaches the biphenyl group to the chloropyrimidine intermediate. This method circumvents the need for halogenated pyrimidines but requires stringent anhydrous conditions.
Catalyst System :
Critical Analysis of Methodologies
Yield Comparison
| Route | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) |
|---|---|---|---|
| 1 | 85 | 69 | 58.7 |
| 2 | 78 | 62 | 48.4 |
Route 1 offers superior efficiency due to fewer side reactions during biphenyl coupling.
Purity and Characterization
Industrial-Scale Considerations
Cost-Effectiveness
-
Catalyst Recycling : Pd recovery via extraction reduces costs.
-
Solvent Choice : Replacing DCM with ethyl acetate improves safety and sustainability.
Emerging Alternatives and Innovations
Photocatalytic Sulfonation
Recent advances utilize visible-light catalysis to oxidize thioethers, reducing reliance on hazardous peroxides.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Ethylsulfonyl chloride, various nucleophiles, and suitable bases under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including 4-([1,1'-biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine, as promising anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, a study demonstrated that certain sulfonamide derivatives showed significant apoptotic effects in cancer cells, suggesting their utility in cancer therapy .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Sulfonamides are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can lead to improved cognitive function and memory retention in affected individuals .
Case Study 1: Anticancer Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives and evaluated their anticancer activity against various human cancer cell lines. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis in colon cancer cells. The mechanism was linked to the activation of caspase pathways .
Case Study 2: Enzyme Inhibition Studies
Another research article focused on the enzyme inhibition potential of related compounds. It was found that derivatives similar to 4-([1,1'-biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine effectively inhibited acetylcholinesterase activity with IC50 values comparable to known inhibitors. This suggests a potential role for this compound in treating Alzheimer's disease by enhancing cholinergic transmission .
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and its analogues:
Pharmacological and Physicochemical Properties
- In contrast, ethoxymethyl () and methylsulfanyl groups are electron-donating, which may reduce binding efficiency in such contexts .
- Lipophilicity vs. Solubility : The biphenyl group increases lipophilicity, favoring blood-brain barrier penetration, but may reduce aqueous solubility. Piperazine-containing analogues () counterbalance this with basic nitrogen atoms, improving solubility through salt formation .
- Toxicity and Selectivity : Dichlorophenyl substituents () introduce electronegativity and steric bulk, which may enhance potency but also raise toxicity risks due to bioaccumulation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)pyrimidin-2-amine, and how can intermediates be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrimidine core functionalization. For example:
- Step 1 : Introduce the ethylsulfonyl group via nucleophilic substitution using ethyl sulfinate under basic conditions (e.g., NaH in DMF) .
- Step 2 : Couple the biphenyl group using Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and 4-biphenylboronic acid .
- Intermediate Optimization : Monitor reaction progress via TLC and HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient). Adjust stoichiometry of boronic acid (1.2–1.5 equivalents) to minimize unreacted starting material .
Q. How should researchers characterize this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidine ring. For example, the ethylsulfonyl group’s protons appear as a quartet (δ ~3.5–4.0 ppm) due to coupling with adjacent methylene .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 380.1234 for C₂₀H₂₁N₃O₂S). Use electrospray ionization (ESI) in positive mode .
- Elemental Analysis : Ensure purity (>95%) by matching experimental C/H/N/S values to theoretical calculations .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
- Methodological Answer : Perform single-crystal X-ray diffraction to determine:
- Dihedral Angles : Assess planarity between the pyrimidine ring and biphenyl group. Deviations >10° indicate steric hindrance or intramolecular interactions (e.g., C–H⋯π bonds) .
- Hydrogen Bonding : Identify stabilizing interactions (e.g., N–H⋯O=S in the ethylsulfonyl group) using Mercury software. Compare with DFT-optimized geometries to validate experimental data .
- Data Contradictions : If theoretical models conflict with crystallographic results (e.g., bond length discrepancies >0.02 Å), re-optimize computational parameters (B3LYP/6-31G* basis set) .
Q. What experimental design strategies optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use a central composite design to evaluate variables: temperature (80–120°C), catalyst loading (2–5 mol%), and solvent polarity (DMF vs. THF). Analyze yield and purity via ANOVA .
- Continuous Flow Reactors : Enhance reproducibility by controlling residence time (e.g., 30 min) and pressure (1–2 bar) for Suzuki-Miyaura coupling .
- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., boronate ester peaks at 1350 cm⁻¹) .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications for biological applications?
- Methodological Answer :
- Pharmacophore Modeling : Use MOE or Schrödinger Suite to identify critical groups (e.g., ethylsulfonyl as a hydrogen bond acceptor) .
- Bioisosteric Replacement : Replace the biphenyl group with naphthyl or heteroaromatic rings. Test solubility (logP via shake-flask method) and potency (IC₅₀ in enzyme assays) .
- Data Interpretation : Correlate crystallographic torsion angles (e.g., C5–S–O bond angles) with activity trends using multivariate regression .
Tables for Key Data
Table 1 : Optimized Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 2–5 mol% Pd(PPh₃)₄ | 3.5 mol% | +22% yield |
| Temperature | 80–120°C | 100°C | Minimizes byproducts |
| Solvent | DMF vs. THF | DMF | Higher polarity improves coupling |
Table 2 : Crystallographic Parameters vs. Computational Predictions
| Parameter | Experimental Value | DFT-Optimized Value | Discrepancy |
|---|---|---|---|
| C–S Bond Length | 1.76 Å | 1.73 Å | 0.03 Å |
| Dihedral Angle | 12.8° | 10.2° | 2.6° |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
